9-Bromo-1H,2H,3H-benzo[f]indole
Description
Contextualization of Fused Polycyclic Nitrogen Heterocycles in Contemporary Organic and Materials Chemistry
Fused polycyclic nitrogen heterocycles are a cornerstone of modern organic and materials chemistry. These compounds, characterized by the fusion of multiple rings where at least one contains a nitrogen atom, form the structural core of numerous natural products, pharmaceuticals, and functional materials. acs.orgmsu.edu Their prevalence in biologically active molecules, such as alkaloids, highlights their significance in medicinal chemistry. acs.orgmsu.edu For instance, compounds like camptothecin, a quinoline (B57606) alkaloid, and reserpine, an indole (B1671886) alkaloid, demonstrate potent biological activities. msu.edu
The structural rigidity and extended π-systems of these heterocycles also make them ideal candidates for applications in materials science, including the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and chemical sensors. The ability to tune their electronic properties through synthetic modification allows for the rational design of materials with specific functions. acs.org The synthesis of structurally diverse fused-heterocyles is an active area of research, with new methods continually being developed to access novel and complex molecular frameworks. acs.orgrsc.org
Strategic Importance of Halogenated Heteroaromatic Scaffolds as Synthetic Intermediates and Functional Building Blocks
The introduction of halogen atoms onto heteroaromatic scaffolds is a powerful strategy in synthetic organic chemistry. acs.org Halogenated heterocycles serve as versatile synthetic intermediates, particularly in metal-catalyzed cross-coupling reactions. acs.org The carbon-halogen bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. This approach is fundamental to the synthesis of a wide array of pharmaceuticals and agrochemicals. acs.org
Furthermore, halogenation can significantly modulate the physicochemical and biological properties of a molecule. nih.govfrontiersin.org The introduction of a halogen can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govfrontiersin.org This "halogen effect" is a key consideration in drug design and lead optimization. nih.gov The site-specific introduction of halogens can also facilitate the creation of libraries of derivatives for probing structure-activity relationships. frontiersin.orgnih.gov
Structural Elucidation and Key Features of 9-Bromo-1H,2H,3H-benzo[f]indole within Diverse Chemical Paradigms
This compound is a specific molecule within the broader class of halogenated benzoindoles. Its structure consists of a benzo[f]indole core, which is a tetracyclic system formed by the fusion of a benzene (B151609) ring to an indole moiety. The "1H,2H,3H" designation indicates the saturation of the pyrrole (B145914) ring within the indole system. The key feature of this particular compound is the presence of a bromine atom at the 9-position of the benzo[f]indole framework.
The table below summarizes some of the key identifiers and properties of this compound.
| Property | Value |
| IUPAC Name | 9-bromo-2,3-dihydro-1H-benzo[f]indole |
| CAS Number | 1936703-48-8 sigmaaldrich.combldpharm.com |
| Molecular Formula | C₁₂H₁₀BrN sigmaaldrich.com |
| Molecular Weight | 248.12 g/mol sigmaaldrich.com |
| InChI | 1S/C12H10BrN/c13-11-10-4-2-1-3-8(10)7-9-5-6-14-12(9)11/h1-4,7,14H,5-6H2 sigmaaldrich.com |
| InChI Key | CHXNWUVNBQFQNY-UHFFFAOYSA-N sigmaaldrich.com |
The bromine atom at the 9-position significantly influences the electronic properties of the aromatic system and provides a reactive site for further chemical transformations, making it a valuable intermediate in synthetic chemistry. sigmaaldrich.com
Overview of Current Research Trajectories and Identified Knowledge Gaps Pertaining to Benzo[f]indole Derivatives
Research into benzo[f]indole derivatives is an active and evolving field. Studies have explored the synthesis and biological activities of various substituted benzo[f]indoles. For example, certain benzo[f]indole-4,9-dione derivatives have been synthesized and evaluated for their anti-inflammatory and potential antitumor activities. nih.govnih.govresearchgate.net These studies demonstrate the potential of the benzo[f]indole scaffold as a pharmacophore in drug discovery. nih.govmdpi.com
However, despite the interest in the benzo[f]indole core, a comprehensive understanding of the full scope of its chemical reactivity and the structure-activity relationships of its derivatives is still lacking. While research has focused on specific substitution patterns, such as the diones, there is a knowledge gap concerning the systematic exploration of other derivatives, including the specific compound this compound. Further investigation is needed to fully elucidate the synthetic utility and potential applications of this and related halogenated benzoindoles. The development of new synthetic methodologies to access a wider range of benzo[f]indole derivatives is also a key area for future research. mdpi.com
Aims and Objectives of Comprehensive Academic Inquiry into this compound
A comprehensive academic inquiry into this compound would aim to address the existing knowledge gaps and fully characterize this compound. The primary objectives of such a study would be:
To develop and optimize synthetic routes for the efficient and scalable production of this compound.
To thoroughly investigate the chemical reactivity of the compound, particularly focusing on the transformations involving the bromine substituent. This would include exploring its utility in various cross-coupling reactions to generate a library of novel benzo[f]indole derivatives.
To conduct a detailed characterization of the physical and spectroscopic properties of this compound and its newly synthesized derivatives.
To perform computational studies to understand the electronic structure and predict the reactivity of the molecule, providing insights that can guide further experimental work.
To lay the groundwork for future investigations into the potential applications of these novel benzo[f]indole derivatives in areas such as materials science and medicinal chemistry, based on their structural and electronic properties.
By achieving these objectives, a comprehensive study would significantly contribute to the fundamental understanding of halogenated benzoindoles and expand their potential as valuable building blocks in chemical synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10BrN |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
9-bromo-2,3-dihydro-1H-benzo[f]indole |
InChI |
InChI=1S/C12H10BrN/c13-11-10-4-2-1-3-8(10)7-9-5-6-14-12(9)11/h1-4,7,14H,5-6H2 |
InChI Key |
CHXNWUVNBQFQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C3=CC=CC=C3C=C21)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Reaction Design for 9 Bromo 1h,2h,3h Benzo F Indole
Retrosynthetic Analysis and Strategic Disconnection Approaches for the Benzoindole Nucleus
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the 9-Bromo-1H,2H,3H-benzo[f]indole scaffold, this process involves strategically breaking bonds to deconstruct the target molecule into simpler, commercially available, or easily synthesized starting materials.
Identification of Key Precursors and Synthetic Building Blocks for Regioselective Annulation
The primary goal of the disconnection approach for this compound is to identify precursors that facilitate the regioselective formation of the fused ring system with the bromine atom at the C9 position. The most logical disconnections are of the C-N and C-C bonds forming the pyrrole (B145914) ring.
Two primary disconnection strategies emerge:
Disconnection Strategy A (Fischer Indole (B1671886) Synthesis Logic): This approach involves disconnecting the N1-C2 and C3-C3a bonds. This leads back to a bromo-substituted β-naphthylhydrazine and a suitable four-carbon carbonyl compound, such as a protected succinaldehyde (B1195056) or a related synthon, which would form the saturated five-membered ring. The key precursor is (7-bromo-2-naphthyl)hydrazine . The regioselectivity is controlled by the position of the bromine atom on the starting naphthylamine used to prepare the hydrazine (B178648).
Disconnection Strategy B (Bischler-Möhlau/Paal-Knorr Logic): This strategy involves disconnecting the C-N bonds at positions 1 and 3a. This leads to a bromo-substituted β-naphthylamine and a 1,4-dicarbonyl compound. Specifically, the precursors would be 7-bromo-2-naphthylamine and a suitable 1,4-dicarbonyl compound. Alternatively, for a Bischler-Möhlau type approach, the disconnection points to 7-bromo-2-naphthylamine and an appropriate α-haloketone.
The choice of building blocks is critical for the successful construction of the target molecule. The naphthalene-based precursors ensure the formation of the benzo[f] fusion, while the bromine substituent must be incorporated into this precursor to ensure the final product is correctly functionalized at the C9 position.
Exploration of Convergent and Linear Synthetic Pathways to the Fused System
The synthesis of a complex heterocyclic system like this compound can be approached through either a linear or a convergent strategy, each with distinct advantages and disadvantages. fiveable.mechemistnotes.com
Linear Synthesis: A linear synthesis assembles the molecule in a stepwise fashion from a single starting material. youtube.com For the target compound, a potential linear sequence could be:
Start with 2-naphthol.
Brominate to obtain 7-bromo-2-naphthol.
Convert to 7-bromo-2-naphthylamine.
Further functionalize and cyclize to form the indole ring.
Convergent Synthesis: A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. wikipedia.org This is often a more efficient strategy for complex molecules. fiveable.mechemistnotes.com For this compound, a convergent approach would involve:
Fragment A Synthesis: Preparation of a bromo-substituted naphthalene (B1677914) precursor, such as (7-bromo-2-naphthyl)hydrazine.
Fragment B Synthesis: Preparation of the C4 carbonyl-containing fragment.
Coupling: Combining Fragment A and Fragment B in a final, ring-forming reaction.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | The target molecule is assembled in a stepwise manner from a single starting material through a series of sequential transformations. chemistnotes.comyoutube.com | Simpler to plan for less complex structures. | Overall yield drops significantly with each step; a failure in an early step compromises the entire synthesis. fiveable.mewikipedia.org |
| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then combined at a later stage to form the final product. chemistnotes.comwikipedia.org | Higher overall efficiency and yield; allows for parallel synthesis of fragments; more flexible. fiveable.mechemistnotes.com | May require more complex coupling reactions to join the fragments. |
Classical Annulation and Cyclization Reactions for Benzoindole Scaffolds and their Adaptations
Several classical name reactions in organic chemistry, traditionally used for synthesizing indoles and other heterocycles, can be adapted for the construction of the more complex benzo[f]indole nucleus.
Modified Fischer Indole Synthesis Protocols for Benzo-fused Systems
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, producing an indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. wikipedia.orgmdpi.com For the synthesis of benzo[f]indole systems, the standard protocol is modified by using a naphthylhydrazine as the starting material. nih.govrsc.org
To synthesize this compound, the reaction would involve the condensation of (7-bromo-2-naphthyl)hydrazine with a suitable ketone or aldehyde precursor for the reduced pyrrole ring, followed by acid-catalyzed cyclization. The reaction proceeds through the formation of a naphthylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a new C-C bond, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring system. wikipedia.org The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, is crucial for the reaction's success. wikipedia.orgmdpi.comrsc.org
Adaptations of Pfitzinger and Bischler-Möhlau Reactions
Bischler-Möhlau Reaction: The Bischler-Möhlau synthesis forms a 2-aryl-indole from an α-haloacetophenone and an excess of an aniline (B41778) derivative. wikipedia.org This reaction, while historically plagued by harsh conditions and low yields, has seen modern improvements with milder catalysts and microwave assistance. wikipedia.orgchemeurope.com Its adaptation for polycyclic systems is well-documented. researchgate.netresearchgate.net To construct a benzo[f]indole derivative, one would react an α-haloketone with a β-naphthylamine. For the specific target, 7-bromo-2-naphthylamine would be the key precursor, reacting with a suitable α-haloketone to undergo cyclization and form the fused indole system.
Pfitzinger Reaction: The Pfitzinger reaction is a method for synthesizing substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound under basic conditions. wikipedia.orgresearchgate.net The reaction mechanism involves the initial hydrolysis of isatin to an α-keto-anilino acid, which then condenses with the carbonyl compound to form an imine, followed by cyclization and dehydration to yield the quinoline (B57606) ring. wikipedia.org While highly effective for quinolines, its direct adaptation for the synthesis of benzo[f]indoles is not straightforward, as the fundamental reaction builds a six-membered pyridine (B92270) ring fused to a benzene (B151609) ring, rather than the five-membered pyrrole ring of an indole. Significant and non-traditional modifications to the starting materials and reaction pathway would be required, making it a less common choice for this particular scaffold compared to other indole syntheses.
Graebe-Ullmann Reaction Variants for Benzoindole Construction
The Graebe-Ullmann reaction is a classical method for synthesizing carbazoles, which involves the thermal or photochemical-induced extrusion of nitrogen from 1-phenyl-1,2,3-benzotriazoles. researchgate.net The reaction proceeds through a diradical intermediate that cyclizes to form the carbazole (B46965) ring system.
Adaptation of this methodology for benzo[f]indole synthesis is conceivable, though it represents a less direct route. It would likely require the synthesis of a complex triazole precursor, such as a 1-(naphthalen-2-yl)-1H-benzo[d] wikipedia.orgresearchgate.netCurrent time information in Pasuruan, ID.triazole . Upon heating, this precursor would lose nitrogen gas, and subsequent intramolecular radical cyclization could potentially form the benzo[f]indole core. The reaction has been successfully applied to create various fused aza-aromatic systems, including carbolines, suggesting its potential versatility. researchgate.netresearchgate.net However, controlling the regioselectivity of the cyclization and preparing the necessary multi-ring triazole precursor would be significant synthetic challenges.
| Reaction Name | Typical Substrates | Product | Adaptation for this compound |
| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Indole | Reaction of (7-bromo-2-naphthyl)hydrazine with a C4 carbonyl synthon. wikipedia.orgmdpi.com |
| Bischler-Möhlau Reaction | Arylamine, α-Haloketone | 2-Aryl-indole | Reaction of 7-bromo-2-naphthylamine with a suitable α-haloketone. wikipedia.orgresearchgate.net |
| Pfitzinger Reaction | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acid | Not directly applicable due to the formation of a six-membered ring system. wikipedia.orgresearchgate.net |
| Graebe-Ullmann Reaction | 1-Aryl-1,2,3-benzotriazole | Carbazole | Thermolysis of a suitably substituted N-(naphthyl)-benzotriazole. researchgate.net |
Modern Catalytic Strategies for Benzo[f]indole Formation
The construction of the fused benzo[f]indole skeleton relies on powerful catalytic methods that facilitate the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These strategies offer high efficiency, selectivity, and functional group tolerance, moving beyond classical synthetic approaches.
Palladium catalysis is a cornerstone of modern organic synthesis, providing robust methods for constructing complex aromatic and heterocyclic systems. For benzo[f]indole synthesis, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful for the sequential or tandem formation of the requisite C-C and C-N bonds.
A common strategy involves a two-step palladium-catalyzed procedure. This can begin with a Suzuki-Miyaura cross-coupling to form a key C-C bond, followed by an intramolecular double Buchwald-Hartwig amination to construct the fused indole ring system. nih.gov This approach allows for the synthesis of pharmaceutically relevant benzo-fused indoles in moderate to very good yields. nih.gov The choice of palladium source (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), and base (e.g., NaOt-Bu) is critical for optimizing reaction efficiency. nih.gov Similarly, palladium-catalyzed stannylation at the benzo positions of indoles can be achieved without the need for protecting the indolic nitrogen, offering a versatile handle for further cross-coupling reactions. nih.govresearchgate.net These stannylation reactions work well with catalysts like PdCl₂(PhCN)₂/PCy₃ or Pd₂(dba)₃/PCy₃. nih.govresearchgate.net
Table 1: Examples of Palladium-Catalyzed Reactions for Fused Heterocycle Synthesis
| Reaction Type | Catalyst System | Key Transformation | Typical Yield | Reference |
|---|---|---|---|---|
| Double C-N Coupling | Pd₂(dba)₃ / BINAP | Formation of benzo caltech.edursc.orgfuro[3,2-b]indoles | Moderate to very good | nih.gov |
| Stannylation | PdCl₂(PhCN)₂ / PCy₃ | Stannylation at 5- and 6-benzo positions of indoles | Good | nih.govresearchgate.net |
| [5+2] Annulation | Pd(OAc)₂ / Cu(OAc)₂ | Synthesis of benzo rsc.orgnih.govdiazepines from N-arylhydrazones | Good to moderate | mdpi.com |
| Cascade Cyclization | Pd(OAc)₂ | Synthesis of cyclopenta[b]indol-1(4H)-one | Up to 88% | acs.org |
Direct C-H activation has emerged as a highly atom- and step-economical strategy for synthesizing complex molecules. youtube.comyoutube.com Instead of pre-functionalizing starting materials, this approach directly converts innate C-H bonds into new C-C or C-X bonds. Transition metals, particularly rhodium and palladium, are frequently used to catalyze these transformations. youtube.comnih.govnih.gov
For instance, Rh(III)-catalyzed C-H activation of benzoylacetonitriles coupled with diazo compounds can lead to substituted benzo[de]chromenes through a tandem cyclization process. nih.gov While not a direct synthesis of benzo[f]indole, this methodology demonstrates the power of C-H activation for building complex fused aromatic systems with high regioselectivity. nih.gov Similarly, palladium(II) acetate (B1210297) can catalyze the C-arylation of aryl hydrazine derivatives, followed by an oxidative N-arylation, to generate benzo[c]cinnoline (B3424390) libraries, showcasing a sequential C-C and C-N bond formation strategy rooted in C-H functionalization. nih.gov The application of these principles, directing the cyclization onto the appropriate positions of a naphthalene precursor, provides a conceptual framework for the C-H activation-based synthesis of the benzo[f]indole core.
Visible-light photoredox catalysis offers a green and powerful platform for forging chemical bonds under exceptionally mild conditions. rsc.org This method uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that drive the desired transformations. mdpi.comnih.gov
This approach is well-suited for constructing indole-fused heterocycles. For example, the functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones with indoles can be achieved using an inexpensive organic photocatalyst like 9,10-phenanthrenedione under visible light, with air as the terminal oxidant. mdpi.com A proposed mechanism involves the photocatalyst exciting to a higher energy state, which then oxidizes the substrate to a radical cation, initiating a cascade that leads to the final coupled product. mdpi.com In another example, an iridium-based photocatalyst (fac-Ir(ppy)₃) facilitates a cascade reaction to produce fluorinated pyrrolo[1,2-d]benzodiazepine derivatives. nih.gov The process begins with a SET event to generate a radical, which then undergoes addition and a subsequent intramolecular amidation. nih.gov These methods highlight the potential to construct the benzo[f]indole ring system through photocatalyzed radical cascade reactions from suitably designed precursors.
Table 2: Photocatalysts in Heterocycle Synthesis
| Photocatalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| 9,10-Phenanthrenedione | Friedel-Crafts Alkylation | Inexpensive organic catalyst, uses air as oxidant | mdpi.com |
| fac-Ir(ppy)₃ | Radical Cascade/Amidation | Access to fluorinated indole-fused benzodiazepines | nih.gov |
| 10-Phenylphenothiazine (PTH) | Cascade Reaction | Synthesis of indole-fused benzodiazepines from α-acetoxy acetophenone | rsc.org |
| [Cu(neo)(DPEphos)]BF₄ | Polymerization | Highly efficient, can be prepared via mechanosynthesis | nih.gov |
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, provides a powerful alternative to metal-based catalysis, often enabling high levels of enantioselectivity. caltech.edu Chiral phosphoric acids and imidazolidinone catalysts are prominent examples used in the synthesis of fused ring systems. caltech.edursc.org
For example, a chiral phosphoric acid can control the regioselective asymmetric (4+3) cyclization of propargylic alcohols with indolylmethanols to yield spiro isoindolinone-oxepine-fused indoles with high yields and enantioselectivities. rsc.org Another strategy employs organocatalytic addition reactions of monothiomalonates to ortho-bromo nitrostyrenes as the key step in a stereoselective route to indolin-3-yl acetates. nih.gov The resulting products can be further cyclized via an intramolecular Buchwald-Hartwig reaction. nih.gov These examples demonstrate that organocatalysis can be effectively used to construct complex, fused indoline (B122111) architectures, providing a viable pathway for the asymmetric synthesis of the 1H,2H,3H-benzo[f]indole core.
Regioselective Bromination and Halogenation Protocols
Once the benzo[f]indole core is constructed, the next critical step is the introduction of a bromine atom at the desired position (C-9). The regioselectivity of this halogenation is paramount and depends on the chosen reagent and the electronic properties of the heterocyclic substrate.
Direct electrophilic halogenation is a common method for introducing halogen atoms onto aromatic and heterocyclic rings. For indole derivatives, the reaction typically occurs at the most electron-rich position. In the case of indole itself, this is the C-3 position. orgsyn.org However, for a fused system like 1H,2H,3H-benzo[f]indole, the positional selectivity is governed by the combined electronic effects of the fused benzene ring and the indoline moiety.
Common brominating agents include N-bromosuccinimide (NBS) and molecular bromine. The choice of solvent and temperature can significantly influence the outcome. For instance, the bromination of 1-(tert-butyldimethylsilyl)indole with NBS at -78°C proceeds cleanly to give the 3-bromo derivative. orgsyn.org Enzymatic methods, such as using vanadium bromoperoxidase, have also been explored for the bromination of indoles. escholarship.org These enzymatic reactions show high selectivity, with the reaction occurring on the pyrrole ring rather than the benzene ring. escholarship.org The synthesis of 2,3-disubstituted benzo[b]selenophenes via electrophilic cyclization using reagents like Br₂ and NBS further illustrates the utility of these electrophiles in forming halogenated heterocycles under mild conditions. nih.gov Applying these principles to the 1H,2H,3H-benzo[f]indole core, direct bromination with an electrophilic bromine source like NBS would be the most straightforward approach, with the regioselectivity favoring attack on the electron-rich positions of the fused aromatic system.
Indirect Bromination via Pre-Functionalization and Subsequent Transformations
Direct bromination of the 1H,2H,3H-benzo[f]indole core can present challenges regarding regioselectivity and stability of the starting material. Consequently, indirect methods that introduce the bromine atom via a pre-functionalized precursor followed by cyclization are often more strategic and efficient.
A prominent strategy involves starting with a pre-brominated naphthalene derivative. One such approach begins with 2,3-bis(bromomethyl)-1,4-naphthoquinone. acs.orguantwerpen.be This starting material, which already contains the essential bromo-functionalized backbone, can react with primary amines. This reaction leads to the formation of 2,3-dihydrobenzo[f]isoindoles, which subsequently oxidize, often spontaneously, to yield the aromatic benzo[f]isoindole-4,9-dione core. acs.orguantwerpen.be An alternative route utilizes 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene, which reacts with primary amines to form 2,3-bis(aminomethyl)-1,4-dimethoxynaphthalenes. acs.org These intermediates can then be converted to the final benzo[f]isoindole-4,9-diones in a single step through CAN (ceric ammonium (B1175870) nitrate)-mediated oxidation. acs.org
Another indirect method involves the radical alkylation and bromomethylation of 1,4-naphthoquinones. researchgate.net This pathway allows for the construction of substituted benzo[f]isoindole-4,9-diones where functionalization, including bromination, is part of a multi-step sequence that builds the heterocyclic ring system. researchgate.net Such methods provide greater control over the final substitution pattern compared to direct functionalization of the completed indole ring.
Diastereoselective and Enantioselective Synthesis of Chiral this compound Derivatives
The synthesis of single-enantiomer chiral compounds is a cornerstone of modern medicinal chemistry. For derivatives of this compound, achieving high stereoselectivity relies on asymmetric induction techniques and catalysis.
Application of Chiral Auxiliaries and Asymmetric Induction Techniques
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov After the desired chiral center is created, the auxiliary is removed for potential reuse. wikipedia.org This strategy is highly effective for establishing specific stereochemistries.
In the context of benzo[f]indole synthesis, a chiral auxiliary can be employed during a key bond-forming or cyclization step. For instance, an enantioselective route to structurally related indolo[2,3-a]quinolizidines has been developed using chiral amino alcohols like (S)-tryptophanol as the auxiliary. nih.gov This process involves a stereoselective cyclocondensation where the auxiliary directs the formation of a specific stereoisomer. nih.gov A similar strategy could be adapted for the synthesis of chiral 9-bromo-benzo[f]indole derivatives, where a chiral amine or alcohol auxiliary attached to a precursor molecule would direct the diastereoselective cyclization to form the indole ring.
Sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have also proven to be highly effective in asymmetric reactions like aldol (B89426) and Michael additions, which are often integral to the synthesis of complex heterocyclic structures. scielo.org.mx A highly efficient and concise bromocyclization has been demonstrated where chiral auxiliary-substituted molecules are transformed into valuable tetrahydrofuran (B95107) scaffolds, showcasing the power of this method in creating chiral bromo-containing heterocycles. acs.org
Table 1: Examples of Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction Controlled | Typical Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|
| Evans' Oxazolidinones | Alkylation, Aldol Reactions | >95% | nih.govresearchgate.net |
| Enders' SAMP/RAMP | Alkylation of Aldehydes/Ketones | >90% | nih.gov |
| Oppolzer's Camphorsultam | Diels-Alder, Alkylation, Aldol | >98% | nih.gov |
| Indene-based Thiazolidinethione | Acetate Aldol Reaction | >95% | scielo.org.mx |
Asymmetric Catalysis in Key Cyclization and Functionalization Steps
Asymmetric catalysis, using either chiral metal complexes or organocatalysts, is a powerful tool for generating optically active indole derivatives in an atom-economical fashion. acs.org The catalytic asymmetric Friedel–Crafts reaction is one of the most important methods for the enantioselective formation of carbon-carbon bonds on an indole ring. mdpi.com
For instance, chiral complexes of copper(I) with ligands such as aziridine-phosphines have been successfully used in the asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrenes, achieving high yields and enantioselectivities. mdpi.com Notably, the reaction of 5-bromoindole (B119039) with β-nitrostyrene yielded the product with an 88% yield and 92% enantiomeric excess (ee). mdpi.com Chiral spiro-phosphoric acid (SPA) organocatalysts have also been employed for the conjugate addition of indoles to enones, producing versatile indole derivatives with excellent yields and high enantiomeric excess (up to 98% ee). semanticscholar.org
Recent advances have also focused on the enantioselective C-H functionalization of indoles. researchgate.net Chiral N-heterocyclic carbene (NHC) ligands paired with nickel catalysts have enabled the stereoselective C-H annulation of indoles, yielding valuable tetrahydropyridoindoles. researchgate.net Similarly, rhodium(III) catalysis with a chiral binaphthyl-linked complex has achieved the atroposelective C-H cyanation of aryl isoquinolines, demonstrating precise control over axial chirality. acs.org These cutting-edge catalytic methods could be applied to key cyclization or functionalization steps in the synthesis of chiral this compound derivatives.
Table 2: Asymmetric Catalysis in Functionalization of Indole Derivatives
| Catalyst/Ligand System | Reaction Type | Substrate Example | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (CuOTf)₂·C₆H₆ / Chiral Aziridine-phosphine | Friedel-Crafts Alkylation | 5-Bromoindole + β-Nitrostyrene | 88% | 92% | mdpi.com |
| Chiral Spiro-Phosphoric Acid (SPA) | Friedel-Crafts Conjugate Addition | Indoles + 4-Chromanone-derived enones | Excellent | up to 98% | semanticscholar.org |
| Chiral Dicationic Palladium Complex | Friedel-Crafts Reaction | Indoles + γ,δ-Unsaturated β-keto phosphonates | High | up to 99% | acs.orgsemanticscholar.org |
Green Chemistry Approaches and Sustainable Synthetic Protocol Development
The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly influencing synthetic strategies. ejcmpr.comresearchgate.net
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating the synthesis of indole analogs. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours or days to mere minutes, while frequently improving product yields and purity. nih.govlew.ro
Several classical indole syntheses, such as the Fischer, Leimgruber–Batcho, and Madelung reactions, have been successfully adapted to microwave conditions. nih.govpsu.edu For example, a one-pot, three-component microwave-assisted synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives was developed, highlighting the advantages of shorter reaction times and reduced solvent consumption. lew.ro In one case, a reaction that yielded less than 2% of the product after 12 days of conventional heating was completed in 120 minutes under microwave irradiation with a significantly higher yield. lew.ro Microwave assistance has also been applied to multicomponent reactions in aqueous media to produce benzo[f]azulen-1-ones, demonstrating a green approach that combines energy efficiency with an environmentally benign solvent. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Conditions | Microwave Conditions | Outcome | Reference |
|---|---|---|---|---|
| Benzo[f]pyrrolo[1,2-a]quinoline Synthesis | 12 days, <2% yield | 120 min, 120°C, Good yield | Drastic reduction in time, increase in yield | lew.ro |
| Leimgruber–Batcho Indole Synthesis | Prolonged reaction times, high temp. | Shorter times, better product quality | Reaction acceleration, improved purity | psu.edu |
Solvent-Free Reaction Conditions and Alternative Media (e.g., Ionic Liquids, Water)
Moving away from volatile and often toxic organic solvents is a key goal of green chemistry. Water is a particularly attractive alternative due to its low cost, non-flammability, and environmental compatibility. researchgate.net As mentioned, microwave-assisted multicomponent reactions have been successfully performed in aqueous media to construct complex heterocyclic systems. nih.gov
Solvent-free, or solid-phase, reaction conditions offer another sustainable alternative. researchgate.net These reactions can be facilitated by using supported reagents on solid materials like alumina (B75360) or silica, often in conjunction with microwave irradiation. researchgate.net Furthermore, the development of metal-free synthetic routes is a significant aspect of green protocol development. For example, an efficient base-catalyzed, metal-free protocol for the synthesis of indole derivatives proceeds through a propargyl–allene rearrangement followed by cyclization and allyl migration. beilstein-journals.orgresearchgate.net Such methods avoid the use of potentially toxic and expensive transition metal catalysts, simplifying purification and reducing environmental impact. beilstein-journals.org
Catalyst Recycling and Heterogeneous Catalysis (e.g., Nanoparticles, Solid Acid Catalysts)
The principles of green chemistry have spurred the development of catalytic systems that are not only efficient but also reusable. Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste and reducing costs.
In the realm of benzoindole synthesis, a notable advancement is the use of a carbonaceous solid acid catalyst. nih.gov An efficient approach for the synthesis of various benzoindole derivatives has been developed through the metal-free cyclization of naphthylamines with nitroolefins, catalyzed by this recyclable solid acid. nih.gov This method is not only cost-effective but also environmentally benign compared to traditional acid-catalyzed reactions. nih.gov Theoretical studies have indicated that the reaction is thermodynamically controlled at 60 °C, leading to the formation of the desired benzoindole structures. nih.gov The catalyst's recyclability makes this a sustainable option for industrial-scale production. nih.gov
While direct examples of nanoparticle-catalyzed synthesis for this compound are not extensively documented, the broader field of indole synthesis has seen successful applications of such technologies. For instance, gold nanoparticles supported on titanium dioxide have been effectively used for the intramolecular hydroamination of alkynes to form indoles, with the nanoparticles being recycled up to five times without a significant loss in efficiency. mdpi.com This highlights the potential for developing similar nanoparticle-based heterogeneous catalysts for the synthesis of more complex structures like benzo[f]indoles.
The use of solid acid catalysts extends beyond carbon-based materials. Hydrophobic biochar-based solid acids have demonstrated excellent catalytic performance in the Friedel–Crafts alkylation of indoles in water, with the catalyst showing excellent cycle performance after six runs. researchgate.net Such catalysts often feature sulfonic acid functional groups and their hydrophobicity can prevent the deactivation by water that is often seen with traditional solid acids. researchgate.net These findings suggest a promising avenue for the development of robust and recyclable catalytic systems for the synthesis of functionalized benzo[f]indoles.
Table 1: Comparison of Recyclable Catalysts in Indole and Benzoindole Synthesis
| Catalyst Type | Substrate(s) | Product(s) | Key Advantages | Recyclability | Reference |
| Carbonaceous Solid Acid | Naphthylamines, Nitroolefins | Benzoindoles | Metal-free, Cost-effective, Environmentally benign | Recyclable | nih.gov |
| Gold Nanoparticles on TiO₂ | Alkynes | Indoles | High efficiency | Recyclable (up to 5 times) | mdpi.com |
| Hydrophobic Biochar-based Solid Acid | Indoles, Vinyl Ketones/Aldehydes | Functionalized Indoles | Excellent performance in water, Hydrophobic | Recyclable (up to 6 runs) | researchgate.net |
On-Surface Synthesis Methodologies for Fused N-Heterocycles
On-surface synthesis has emerged as a powerful technique for the bottom-up fabrication of atomically precise, low-dimensional nanostructures, which are often inaccessible through conventional solution-phase chemistry. nih.gov This methodology typically involves the deposition of molecular precursors onto a metallic surface under ultra-high vacuum conditions, followed by thermally induced, surface-catalyzed reactions. nih.gov
While the on-surface synthesis of this compound has not been specifically reported, the synthesis of other fused N-heterocycles and complex carbon nanostructures on surfaces provides a proof of principle. For instance, the on-surface synthesis of organocopper metallacycles has been achieved through the activation of diacetylene moieties on a Cu(111) surface, paving the way for engineering novel organometallic compounds. rsc.org
The on-surface synthesis of graphene-based nanostructures, such as graphene nanoribbons, has also been extensively studied. nih.gov These processes often involve the use of specifically designed precursors that undergo polymerization and subsequent cyclodehydrogenation on the surface. nih.gov A key advantage of this approach is the ability to create highly ordered and defect-free materials with unique electronic properties. nih.gov
The application of on-surface synthesis to construct halogenated aromatic heterocycles is an area of growing interest. exlibrisgroup.com The precise control over the reaction environment offered by this technique could potentially allow for the regioselective formation of bromo-substituted fused heterocycles like this compound from appropriately designed precursors. The ability to characterize the resulting structures with atomic precision using techniques like scanning tunneling microscopy (STM) would provide invaluable insights into their structure-property relationships. nih.gov
Although still a developing field, on-surface synthesis holds significant promise for the creation of novel, functional materials based on the benzo[f]indole scaffold. Future research in this area could open up new possibilities for applications in electronics, catalysis, and sensing.
Theoretical and Computational Chemistry Investigations of 9 Bromo 1h,2h,3h Benzo F Indole
Electronic Structure Calculations (Density Functional Theory (DFT) and Ab Initio Methods)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide insights into geometry, stability, and electronic characteristics. For a molecule like 9-Bromo-1H,2H,3H-benzo[f]indole, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G), would be a common choice to balance computational cost and accuracy.
Geometry Optimization and Energetics of Ground and Excited States
A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.
Following optimization of the ground state, computational methods can also explore the molecule's excited states. This is vital for understanding its photophysical properties, such as absorption and emission of light. Time-dependent DFT (TD-DFT) is a common method for calculating the energies of excited states. While specific values for the subject compound are not available, a hypothetical data table for optimized geometric parameters would resemble the following:
Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | (Value in Å) |
| Bond Length | N-H | (Value in Å) |
| Bond Angle | C-N-C | (Value in degrees) |
| Dihedral Angle | C-C-C-C (in benzo ring) | (Value in degrees) |
Charge Distribution, Electrostatic Potential Mapping, and Reactivity Descriptors
Understanding how charge is distributed across a molecule is key to predicting its behavior. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom. This reveals which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).
The molecular electrostatic potential (MESP) provides a visual representation of the charge distribution. It is mapped onto the electron density surface, with colors indicating different potential values (e.g., red for negative potential, blue for positive potential). For this compound, one would expect a negative potential near the nitrogen atom and the bromine atom, indicating regions susceptible to electrophilic attack.
Reactivity descriptors, derived from the principles of conceptual DFT, quantify a molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Orbital Interactions
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule and understanding its electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the electron donor. Regions of the molecule with a high HOMO density are prone to attack by electrophiles.
LUMO: This orbital acts as the electron acceptor. Regions with a high LUMO density are susceptible to attack by nucleophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and can be more easily excited. For this compound, analysis would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energy gap.
Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | (Calculated Value) |
| LUMO Energy | (Calculated Value) |
| HOMO-LUMO Gap | (Calculated Value) |
Molecular Dynamics (MD) Simulations
While quantum mechanics calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. This involves solving Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and intermolecular interactions.
Conformational Landscape Exploration in Various Environments (Solution, Gas Phase)
MD simulations can explore the different shapes (conformations) that this compound can adopt. The flexibility of the partially saturated five-membered ring would be of particular interest. By running simulations in different environments, such as in a vacuum (gas phase) or in a solvent box (e.g., water or an organic solvent), one can understand how the environment influences the molecule's preferred conformation. The results would reveal the most stable conformations and the energy barriers between them.
Intermolecular Interactions and Aggregation Behavior Modeling
MD simulations are also invaluable for studying how molecules interact with each other. For this compound, this could involve simulating a system with multiple molecules to observe aggregation behavior. Key intermolecular interactions that could be studied include:
Hydrogen bonding: Primarily involving the N-H group.
Halogen bonding: The bromine atom could act as a halogen bond donor.
π-π stacking: Interactions between the aromatic benzo[f]indole rings.
By analyzing the simulation trajectories, researchers can identify the preferred modes of interaction and the structural motifs that form upon aggregation. This is crucial for understanding the material properties of the compound in the solid state or in concentrated solutions.
Reaction Mechanism Elucidation and Transition State Analysis
The synthesis of the benzo[f]indole core and its derivatives can be achieved through various synthetic routes, often involving cyclization reactions. researchgate.net Computational chemistry provides powerful tools to elucidate the precise mechanisms of these reactions, mapping out the most energetically favorable pathways from reactants to products.
Identification of Reaction Pathways and Energy Barriers
The identification of reaction pathways involves locating all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. For a compound like this compound, this would typically involve modeling the final steps of its synthesis, such as a cyclization or aromatization reaction.
Computational methods like Density Functional Theory (DFT) are used to calculate the energies of these structures. The energy difference between the reactants and the highest-energy transition state determines the activation energy or energy barrier of the reaction. A lower energy barrier indicates a faster reaction rate. For example, studies on other heterocyclic systems have shown that the type of halogen (bromo, chloro, etc.) can influence activation energies. nih.gov However, specific calculations detailing the energy barriers for the formation of this compound have not been reported.
Computational Analysis of Catalytic Cycles
Many synthetic routes for indole (B1671886) derivatives employ transition metal catalysts. researchgate.net Computational analysis is crucial for understanding the mechanism of these catalytic cycles. This involves modeling each step of the cycle, such as oxidative addition, migratory insertion, and reductive elimination. By calculating the energy of each intermediate and transition state, researchers can identify the rate-determining step of the catalytic process and understand how the catalyst facilitates the reaction. While syntheses of related benzo[g]indoles have been analyzed, a specific catalytic cycle for this compound has not been computationally investigated. researchgate.net
Aromaticity and Antiaromaticity Assessment of the Fused System
The benzo[f]indole system consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, which is itself part of a larger indole structure. Aromaticity is a key concept describing the stability and electronic properties of such systems. Computational methods provide quantitative measures of aromaticity.
Nucleus-Independent Chemical Shift (NICS) Calculations
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves placing a "ghost" atom (with no electrons or nucleus) at a specific point, typically in the center of a ring (NICS(0)) or slightly above it (NICS(1)), and calculating the magnetic shielding at that point. A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests antiaromaticity.
A detailed NICS analysis of this compound would involve calculating the NICS values for both the benzene and the pyrrole rings of the fused system to quantify their respective aromatic character. Such specific calculations for this compound are not available in the current literature.
Harmonic Oscillator Model of Aromaticity (HOMA) Index
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. It evaluates the degree of bond length equalization within a ring compared to an ideal aromatic system (like benzene, with a HOMA value of 1) and a non-aromatic system (with a HOMA value of 0). The index is calculated based on the experimental or computationally determined bond lengths of the ring .
For this compound, HOMA calculations would provide insight into how the fusion of the rings and the presence of the bromine substituent affect the geometric aromaticity of the benzene and pyrrole moieties. To date, no published studies have reported HOMA index values for this specific molecule.
Prediction and Validation of Spectroscopic Parameters
Computational quantum chemistry can predict various spectroscopic parameters, which can then be used to validate experimental findings or to aid in the identification of a compound. Methods like DFT and time-dependent DFT (TD-DFT) are commonly used for these predictions.
For this compound, theoretical calculations could predict:
NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the structure.
Vibrational Spectra (IR/Raman): The frequencies and intensities of vibrational modes can be computed to help assign peaks in experimental infrared and Raman spectra.
Electronic Spectra (UV-Vis): TD-DFT can predict the electronic transitions, corresponding to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.
While spectroscopic data for other bromo-substituted indole derivatives have been published nih.gov, a dedicated computational study predicting the spectroscopic parameters of this compound is currently unavailable.
Computational NMR Chemical Shift and Coupling Constant Prediction
There are no available studies that report the computationally predicted ¹H and ¹³C NMR chemical shifts or coupling constants for this compound. While experimental NMR data is a standard characterization technique, the theoretical prediction of these parameters using methods like Density Functional Theory (DFT) offers a deeper understanding of the electronic environment of the nuclei, and no such theoretical analysis for this specific compound has been published.
Vibrational Frequency Prediction and Assignment
Similarly, the scientific literature lacks any reports on the theoretical prediction and assignment of the vibrational frequencies for this compound. This type of analysis, which simulates infrared (IR) and Raman spectra, is essential for identifying characteristic vibrational modes and understanding the molecule's structural dynamics.
UV-Vis and CD Spectral Simulation
No published research could be found detailing the simulation of the Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectra for this compound. These simulations are instrumental in predicting how the molecule interacts with light and, in the case of chiral molecules, its chiroptical properties.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate a compound's chemical structure with its biological activity or physical properties. These models are powerful tools in drug discovery and materials science. eurjchem.comneliti.comnih.gov The development of a reliable QSAR/QSPR model requires a dataset of compounds with known activities or properties. nih.gov
A search of existing literature reveals no specific QSAR or QSPR studies that include this compound as part of the analyzed dataset. While there are numerous QSAR studies on broader classes of indole derivatives for various biological targets, the specific contribution or properties of the 9-bromo substituted benzo[f]indole have not been modeled or discussed. eurjchem.comnih.govnih.gov Therefore, there is no data available to build a correlation between its intrinsic molecular properties and any specific non-prohibited activity or interaction.
Chemical Reactivity, Functionalization, and Derivatization Strategies of 9 Bromo 1h,2h,3h Benzo F Indole
Reactivity of the Bromo Substituent
The bromine atom at the 9-position of 9-Bromo-1H,2H,3H-benzo[f]indole is a key site for chemical modification, enabling the introduction of diverse functionalities through various reaction pathways.
Nucleophilic Aromatic Substitution (SNAr) Reactions
While classical SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group, the unique electronic properties of certain heterocyclic systems can facilitate such transformations. In the context of bromoindoles and related structures, intramolecular SNAr reactions have been utilized for ring closure. For instance, the intramolecular SNAr reaction of a fluorinated precursor has been employed in the synthesis of fluorinated benzofuranoestranes, demonstrating the feasibility of this approach within complex molecular frameworks. researchgate.net This suggests that with appropriate substrate design, the bromo group on the benzo[f]indole core could potentially be displaced by strong nucleophiles, particularly in intramolecular cyclization reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, C-O Bond Formation
The bromo substituent is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. nih.govresearchgate.net
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organohalide with an organoboron compound. The Suzuki-Miyaura cross-coupling of bromoindazoles, which are bioisosteres of indoles, with various boronic acids has been shown to proceed in good yields. nih.gov For example, 5-bromoindazoles have been successfully coupled with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid using a Pd(dppf)Cl₂ catalyst. nih.gov Similarly, this methodology has been applied to bromoanilines, the precursors to many indole (B1671886) syntheses. nih.gov It is therefore highly probable that this compound can be effectively coupled with a wide range of aryl, heteroaryl, vinyl, and alkyl boronic acids or esters to generate a diverse library of 9-substituted derivatives.
Stille Coupling: The Stille reaction couples organohalides with organotin compounds. wikipedia.org It is a versatile method for creating sp²-sp² carbon-carbon bonds. wikipedia.org The reaction has been applied in the synthesis of dihydrophenanthrenes through an intramolecular tandem stannylation/aryl halide coupling. wikipedia.org This indicates that this compound could be coupled with various organostannanes to introduce new carbon-based substituents at the 9-position.
Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by nickel or palladium. organic-chemistry.org It is known for its broad scope and functional group tolerance. organic-chemistry.org The Negishi coupling has been successfully employed for the cross-coupling of aryl chlorides and bromides, suggesting its applicability to this compound for the formation of C-C bonds with various organic fragments. organic-chemistry.org
Sonogashira Coupling: The Sonogashira coupling is a highly effective method for the formation of C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orgscirp.org This reaction has been successfully applied to bromoindoles and even unprotected halotryptophans in aqueous media. nih.govresearchgate.net For instance, 5-bromoindole (B119039) has been coupled with phenylacetylene. researchgate.net This precedent strongly supports the feasibility of coupling this compound with a variety of terminal alkynes to synthesize 9-alkynyl-1H,2H,3H-benzo[f]indole derivatives.
Heck Reaction: The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. beilstein-journals.org Intramolecular Heck reactions of bromoindoles have been utilized to synthesize various fused indole systems, such as benzo[c]-β-carbolines and benzo[a]-γ-carbolines. acs.orgnih.gov This demonstrates the potential for both intramolecular and intermolecular Heck reactions with this compound to introduce alkenyl substituents or to construct new ring systems.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It has been used in tandem with other coupling reactions, such as the Stille-Kelly coupling, in the synthesis of complex heterocyclic systems. wikipedia.org This suggests that this compound could be coupled with a variety of amines to introduce amino functionalities at the 9-position.
| Coupling Reaction | Coupling Partner | Bond Formed | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Organoboronic acid/ester | C-C | 9-Aryl/Alkyl-1H,2H,3H-benzo[f]indole |
| Stille | Organostannane | C-C | 9-Aryl/Vinyl-1H,2H,3H-benzo[f]indole |
| Negishi | Organozinc reagent | C-C | 9-Aryl/Alkyl-1H,2H,3H-benzo[f]indole |
| Sonogashira | Terminal alkyne | C-C (sp²-sp) | 9-Alkynyl-1H,2H,3H-benzo[f]indole |
| Heck | Alkene | C-C (sp²-sp²) | 9-Alkenyl-1H,2H,3H-benzo[f]indole |
| Buchwald-Hartwig | Amine | C-N | 9-Amino-1H,2H,3H-benzo[f]indole |
Lithium-Halogen Exchange and Subsequent Electrophilic Quenching Reactions
Lithium-halogen exchange is a rapid and efficient method for converting aryl halides into organolithium species. harvard.eduprinceton.edu This reaction typically proceeds at low temperatures and is often faster than proton transfer. harvard.edu The resulting aryllithium intermediate is a potent nucleophile and can be quenched with a wide variety of electrophiles. For this compound, treatment with an organolithium reagent such as n-butyllithium or t-butyllithium would generate the corresponding 9-lithio-1H,2H,3H-benzo[f]indole. nih.govmdpi.com This intermediate could then be reacted with electrophiles such as aldehydes, ketones, esters, carbon dioxide, or alkyl halides to introduce a diverse range of functional groups at the 9-position. It is important to note that the presence of the acidic N-H proton in the indole ring would likely require the use of at least two equivalents of the organolithium reagent, with the first equivalent acting as a base to deprotonate the nitrogen. nih.gov
Electrophilic Aromatic Substitution (EAS) on the Benzoindole Core
The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). nih.gov The regioselectivity of these reactions is a key consideration in the functionalization of the benzoindole core.
Regioselectivity Control in EAS (e.g., Nitration, Sulfonation, Halogenation, Friedel-Crafts)
In general, electrophilic aromatic substitution on the indole ring preferentially occurs at the C3 position due to the high electron density at this site. nih.gov However, the regioselectivity can be influenced by the presence of substituents and the specific reaction conditions. beilstein-journals.org For the 1H,2H,3H-benzo[f]indole system, the fusion of the benzene (B151609) ring and the partial saturation of the pyrrole (B145914) ring will influence the electron distribution and thus the preferred site of electrophilic attack.
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂), typically using nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H), typically using fuming sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br, -I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl halide/anhydride or alkyl halide with a Lewis acid catalyst. youtube.com
The precise regioselectivity of these reactions on the this compound core would need to be determined experimentally. However, it is anticipated that electrophilic attack would likely occur at one of the electron-rich positions of the indole or the fused benzene ring, with the outcome potentially being a mixture of isomers.
Functionalization of the Saturated 1H,2H,3H-Ring System
The saturated portion of the 1H,2H,3H-benzo[f]indole molecule, specifically the C1 and C2 positions, offers further opportunities for functionalization. The N-H proton of the indole is acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation. researchgate.net For instance, 6-bromoindole (B116670) has been alkylated at the nitrogen atom using bromoacetic ester in the presence of a base. nih.gov A similar approach could be applied to this compound to introduce various substituents on the nitrogen atom.
Stereoselective Oxidation and Reduction Reactions on the Aliphatic Moiety
The aliphatic pyrrolidine (B122466) ring of this compound presents opportunities for stereoselective transformations, although specific literature on this exact substrate is limited. Drawing parallels from synthetic strategies for related complex alkaloids, the potential for such reactions is significant. Stereodivergent approaches, which allow for the synthesis of different stereoisomers from a common precursor, often rely on the precise control of reduction or alkylation on saturated heterocyclic skeletons. For instance, the synthesis of certain Dendrobatid alkaloids has been achieved through stereocontrolled transformations like reductive alkylation on an indolizidine skeleton, which is structurally analogous to the saturated portion of the benzo[f]indole system. researchgate.net
The development of chiral catalysts, including those based on magnesium and calcium salts, has expanded the toolkit for stereoselective reactions such as cycloadditions, aldol (B89426) reactions, and conjugate additions on various substrates. researchgate.net While direct examples on this compound are not prominent in current literature, the principles of using chiral Lewis acids or organocatalysts to direct the approach of a reducing agent (e.g., a borohydride) or an oxidizing agent to one face of the molecule are well-established and hypothetically applicable.
C-H Functionalization on the Saturated Ring
Direct C-H functionalization on the saturated aliphatic ring of this compound is a challenging yet highly desirable transformation for introducing molecular complexity. Research in this specific area is still emerging. However, broader studies on C-H activation in related N-heterocycles provide a conceptual framework. For example, transition metal catalysis, particularly with rhodium, palladium, or copper, is a primary strategy for activating C(sp³)–H bonds adjacent to a nitrogen atom.
While most documented C-H functionalization reactions on indole systems focus on the aromatic portions, the principles can be extended to the aliphatic ring. Amidyl radicals, for instance, have been used for site-selective hydrogen atom transfer (HAT) from N-alkyl groups in aniline (B41778) derivatives to facilitate annulation, demonstrating the feasibility of targeting C(sp³)–H bonds within a nitrogen-containing ring system. This approach allows for the construction of N-alkylindoles through a double C(sp³)–H/C(sp²)-H functionalization process. Such a strategy could potentially be adapted to functionalize the C1 or C3 positions of the 1H,2H,3H-benzo[f]indole core.
Ring-Opening and Rearrangement Transformations Involving the Saturated Ring
Ring-opening and rearrangement reactions involving the saturated pyrrolidine moiety of the benzo[f]indole system represent an underexplored area of its chemistry. Such transformations could provide access to novel scaffolds. For instance, ruthenium-catalyzed decarboxylative ring-opening and subsequent ring-closure reactions have been noted in related systems to produce benzo[f]indole-4,9-diones, though this does not directly involve the saturated ring of the title compound. unito.it
The use of strained intermediates, such as donor-acceptor cyclopropanes, has been shown to facilitate cycloadditions and rearrangements to yield various heterocycles through catalyst-dependent pathways (Brønsted or Lewis acid). researchgate.net Applying this logic, if the saturated ring of this compound could be converted into a strained intermediate, it could serve as a precursor for skeletal rearrangements. However, specific protocols for achieving ring-opening or rearrangement on this particular benzo[f]indole are not yet well-documented in peer-reviewed literature.
Cycloaddition Reactions and Pericyclic Processes Involving the Benzoindole System
Cycloaddition reactions are a powerful tool for constructing the benzo[f]indole framework and its derivatives. The Diels-Alder reaction, in particular, has been employed in several synthetic routes. One notable approach involves the intramolecular tetradehydro Diels-Alder reaction of N-homopropargyl-tethered ynamides, catalyzed by a gold complex, to furnish 2,3-dihydro-benzo[f]indole derivatives. nih.gov This highlights a sophisticated strategy for building the fused ring system.
Furthermore, Diels-Alder reactions have been used to synthesize benzo[f]indole-4,9-diones. These processes can involve the reaction of functionalized dienes with indole-4,7-dione (B1215410) or the reaction of tetrazolylphenyl-1,4-benzoquinones, which then undergo further transformations. scielo.brresearchgate.net While these examples build the aromatic portion of the system, they underscore the utility of cycloadditions in accessing the core benzo[f]indole scaffold. The dienophilic or dienic character of the benzo[f]indole system itself can be exploited, with the specific reactivity depending on the substitution pattern and reaction conditions.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Intramolecular Diels-Alder | N-homopropargyl-tethered ynamide | XPhosgold catalyst | 2,3-dihydro-benzo[f]indole derivative | nih.gov |
| Intermolecular Diels-Alder | Indole-4,7-dione, Functionalized diene | Heat or Lewis Acid | Benzo[f]indole-4,9-dione derivative | scielo.br |
| Intermolecular Diels-Alder | Tetrazolylphenyl-1,4-benzoquinone | N/A | Precursor to Naphthoquinones for Benzo[f]indoles | researchgate.net |
Multicomponent Reactions (MCRs) for Rapid Construction of Complex Derivatives
Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules from simple starting materials in a single step. Several MCRs have been developed for the rapid assembly of benzo[f]indole-4,9-diones, which are structurally related to this compound.
One such example is a one-pot, three-component reaction involving an arylglyoxal, 4-hydroxycoumarin, and a 2-aminonaphthalene-1,4-dione (B1606235) derivative. Another established MCR involves the reaction of 2-amino-1,4-naphthoquinone, N-acylmethylpyridinium bromides, and various aromatic aldehydes. These reactions demonstrate the power of MCRs in generating molecular diversity around the benzo[f]indole core, efficiently forming multiple C-C and C-N bonds in a single operation.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| Arylglyoxal | 4-Hydroxycoumarin | 2-Aminonaphthalene-1,4-dione | Benzo[f]indole-4,9-dione | |
| 2-Amino-1,4-naphthoquinone | N-Acylmethylpyridinium bromide | Aromatic aldehyde | Benzo[f]indole-4,9-dione |
Heteroatom Functionalization (N-alkylation, O-functionalization, S-functionalization)
Functionalization of the heteroatoms in the benzo[f]indole system is a primary strategy for derivatization. For this compound, the most direct reaction is N-alkylation of the secondary amine in the pyrrolidine ring. Standard conditions for N-alkylation of indoles are readily applicable. These methods include the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide.
Alternatively, the Mitsunobu reaction, employing a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD), provides a mild method for N-alkylation using an alcohol as the alkylating agent. Copper-catalyzed reductive cross-coupling between N-tosylhydrazones and the indole nitrogen also presents an efficient route to N-alkylated products.
The parent compound lacks oxygen or sulfur atoms, so O- and S-functionalization would require a precursor that has been modified to include a hydroxyl or thiol group. For related heterocyclic systems, O-alkylation is often achieved under similar conditions to N-alkylation (base and an alkyl halide), with the regioselectivity (N- vs. O-alkylation) being highly dependent on the substrate, base, and solvent used.
Radical Cyclization Reactions and their Application in Derivatization
Radical cyclization has emerged as a key synthetic strategy for constructing the benzo[f]indole skeleton. These reactions are particularly useful for creating the fused pyrrole ring onto a naphthoquinone precursor. A prominent example is the copper-catalyzed cascade reaction of 2-amino-1,4-naphthoquinones with α-bromocarboxylates. rsc.orgresearchgate.net This process involves an ester amidation followed by a 5-endo radical cyclization to afford benzo[f]indole-2,4,9(3H)-triones in moderate to good yields. rsc.orgresearchgate.net
Another powerful method is cerium(IV)-mediated oxidative free-radical cyclization. This reaction has been used to synthesize polyfunctionalized benzo[f]indole-4,9-diones by reacting aminonaphthoquinones with β-dicarbonyl compounds like ethyl acetoacetate. scielo.brnih.gov These radical-based methods are valued for their ability to form challenging C-C bonds under relatively mild conditions and tolerate a variety of functional groups, making them highly applicable for creating complex derivatives of the benzo[f]indole system.
| Reaction Type | Precursors | Catalyst/Reagent | Product Type | Reference |
| Copper-Catalyzed Radical Cyclization | 2-Amino-1,4-naphthoquinone, α-Bromocarboxylate | Copper(I/II) salts | Benzo[f]indole-2,4,9(3H)-trione | rsc.orgresearchgate.net |
| Oxidative Free Radical Cyclization | Aminonaphthoquinone, β-Dicarbonyl compound | Ceric Ammonium (B1175870) Nitrate (CAN) | Benzo[f]indole-4,9-dione | scielo.brnih.gov |
| Iron-Mediated Radical Cyclization | Substrate with allyl and phenyl groups | Iron(III) chloride | 1H-Benzo[f]isoindole derivative |
Exploration of Mechanistic Biological Interactions at the Molecular Level Excluding Clinical Efficacy and Safety Profiles
Ligand-Target Binding Studies (in vitro, cell-free systems)
Comprehensive searches of scientific databases did not yield specific in vitro, cell-free ligand-target binding studies for 9-Bromo-1H,2H,3H-benzo[f]indole. The indole (B1671886) scaffold is a common feature in many biologically active compounds, and various derivatives have been investigated for their binding to a range of pharmacological targets. However, specific binding data for the 9-bromo variant is absent.
Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes
There is a scarcity of published research detailing molecular docking or molecular dynamics simulations specifically involving this compound. While computational studies are frequently employed to predict the binding modes and affinities of novel compounds, such analyses for this specific molecule have not been reported in the available literature. Molecular docking studies on other indole derivatives have shown interactions with various protein targets through hydrogen bonds and pi-stacked interactions.
Enzyme Inhibition and Activation Mechanisms
Specific information regarding the mechanisms of enzyme inhibition or activation by this compound is not available. While some benzo[f]indole-4,9-dione derivatives have been evaluated for their inhibitory effects on enzymes like neutrophil elastase, this information does not extend to the 9-bromo analog.
Kinetic Analysis of Enzyme Modulation and Binding Modes
Due to the absence of enzyme inhibition or activation studies, there is no kinetic analysis or data on the binding modes of this compound with any specific enzyme targets.
Identification of Allosteric vs. Orthosteric Binding Sites
There is no information available to determine whether this compound would interact with enzymes or receptors at orthosteric (active) sites or allosteric (regulatory) sites. Orthosteric ligands bind to the same site as the endogenous substrate or ligand, while allosteric modulators bind to a different site to alter the protein's conformation and activity.
Mechanistic Insights into Cellular Pathway Modulation (at a molecular signaling level)
Detailed mechanistic studies on how this compound might modulate cellular signaling pathways at the molecular level have not been reported. Research on other benzo[f]indole derivatives has indicated potential involvement in pathways related to inflammation by affecting phosphorylation events and calcium mobilization. However, it is not possible to extrapolate these findings to the 9-bromo derivative without direct experimental evidence.
Structure-Activity Relationship (SAR) Studies for Specific Molecular Targets
In the absence of direct SAR studies for this compound, we can infer potential relationships based on studies of analogous bromo-substituted indole derivatives.
Studies on other classes of bromo-substituted indoles have demonstrated the significant impact of the bromine substituent's position and the nature of other substitutions on biological activity. For instance, in a series of oxindole/benzofuran hybrids designed as dual CDK2/GSK-3β inhibitors, the bromo isatin (B1672199) derivative showed potent inhibitory activity, comparable to or even exceeding that of the reference standard nih.gov. This suggests that the presence of a bromine atom can be highly beneficial for binding affinity.
In the context of this compound, modifications to the core structure could include:
Position of the Bromine Atom: Moving the bromine to other positions on the benzo[f]indole ring would likely have a profound effect on binding affinity and selectivity for different targets.
Substitution on the Indole Nitrogen: Alkylation or arylation at the N1 position could introduce new interaction points and alter the molecule's solubility and pharmacokinetic properties.
Further Substitution on the Aromatic Rings: Addition of other functional groups to the benzene (B151609) or indole rings could be used to fine-tune the electronic properties and steric profile of the molecule to optimize interactions with a specific biological target.
Table 1: Hypothetical SAR for this compound Derivatives
| R1 (N-substitution) | R2 (Other Ring Substitution) | Predicted Impact on Activity |
| H | H | Baseline activity |
| Small alkyl | H | May increase lipophilicity and cell permeability |
| Aryl | H | Potential for additional π-π stacking interactions |
| H | Electron-donating group | May alter the electronic nature of the π system |
| H | Electron-withdrawing group | Could enhance halogen bonding potential of bromine |
This table is predictive and not based on experimental data for the target compound.
A pharmacophore model for a ligand describes the essential steric and electronic features necessary for its interaction with a specific biological target. Based on the known pharmacophores of other indole-based inhibitors, a hypothetical model for this compound can be proposed.
Key pharmacophoric features would likely include:
Aromatic/Hydrophobic Region: The planar benzo[f]indole ring system would serve as a significant hydrophobic region, crucial for occupying hydrophobic pockets in target proteins.
Hydrogen Bond Donor: The N-H group of the indole ring is a potential hydrogen bond donor.
Halogen Bond Donor: The bromine atom at the 9-position could act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
π-system: The extended π-system of the benzo[f]indole core can participate in π-π stacking and cation-π interactions.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Description | Potential Interaction |
| Aromatic Rings | The fused benzene and indole rings | Hydrophobic interactions, π-π stacking |
| Indole NH | Hydrogen on the nitrogen atom | Hydrogen bond donation |
| Bromine Atom | Halogen at the 9-position | Halogen bonding, hydrophobic interactions |
This table represents a hypothetical pharmacophore model.
Based on a comprehensive search of available scientific literature, there is currently no specific information on the prodrug and bioprecursor design for the chemical compound this compound. Research focusing on enhancing the molecular delivery of this particular compound through these chemical design principles has not been published.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as per the provided outline. General principles of prodrug design exist for related molecular scaffolds like indoles, but applying these hypothetically to this compound without specific experimental data would be speculative and would not meet the required standards of scientific accuracy.
Applications in Advanced Materials Science and Catalysis Excluding Prohibited Information
Integration into Organic Electronic and Optoelectronic Devices
The delocalized π-system of the benzo[f]indole framework makes it an attractive candidate for use in organic electronics, where the ability to transport charge and emit light is paramount.
While specific data on the charge transport properties of 9-Bromo-1H,2H,3H-benzo[f]indole in Organic Field-Effect Transistors (OFETs) is not yet available, the charge-carrying potential of related organic molecules is well-documented. In OFETs, the mobility of charge carriers (holes or electrons) within the organic semiconductor layer is a critical performance metric. The planarity and extended conjugation of the benzoindole system are expected to facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. The bromine substituent in this compound may influence the molecular packing and energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the charge injection and transport characteristics. Theoretical modeling and experimental studies on related disordered ambipolar organic transistors have shown that the charge transport can be described by variable-range hopping in an exponential density of states. aps.orgtue.nl The actual performance of this compound in OFETs would depend on factors such as film morphology, device architecture, and the nature of the dielectric interface. aps.orgtum.de
The benzoindole scaffold is a promising component for luminescent materials used in Organic Light-Emitting Diodes (OLEDs). Research on a benzo[g]indole-cored building block has demonstrated its potential for creating deep blue fluorescent materials, which are crucial for full-color displays and solid-state lighting. A synthesized derivative, CzCNBPyIp, which features a D–π–A–π–D (Donor-π-Acceptor-π-Donor) structure, exhibited a high photoluminescence quantum yield of up to 76.01% with an emission peak around 410 nm. An OLED device using this emitter showed stable deep blue emission peaking at 416 nm with a maximum external quantum efficiency (EQE) of 2.6%. This performance highlights the potential of the benzoindole core in designing efficient and stable blue emitters for solution-processed OLEDs. The introduction of a bromine atom, as in this compound, could potentially tune the emission wavelength and quantum efficiency through the heavy-atom effect, which can enhance intersystem crossing and lead to phosphorescence.
Table 1: Performance of a Benzo[g]indole-Based OLED
| Emitter | Emission Peak (nm) | Photoluminescence Quantum Yield (%) | Maximum EQE (%) | CIE Coordinates (x, y) |
|---|---|---|---|---|
| CzCNBPyIp | 416 | 76.01 | 2.6 | (0.162, 0.085) |
Data for a D–π–A–π–D molecule based on a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core.
The development of efficient electron-donating materials is a key focus in organic solar cell (OSC) research. A squaraine-based small molecule, USQ-BI, which incorporates a 3H-benzo[e]indoline moiety, has been synthesized and tested as an electron donor in OSCs. nih.gov Devices fabricated with this material demonstrated a power conversion efficiency (PCE) of 5.35% and a high short-circuit current of over 15 mA cm⁻². nih.gov Notably, the hole mobility of the USQ-BI neat film was found to be approximately five times higher than that of a similar indoline-based squaraine without the benzo-fusion. nih.gov This enhancement in charge mobility underscores the potential of the benzoindole scaffold in designing more efficient organic photovoltaic materials. The properties of this compound could be tailored for OSC applications, with the bromine atom potentially influencing the material's energy levels to achieve better alignment with common acceptor materials.
Table 2: Photovoltaic and Charge Transport Properties of a Benzo[e]indoline-Based Donor
| Material | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current (Jsc) (mA cm⁻²) | Hole Mobility (cm² V⁻¹ s⁻¹) |
|---|---|---|---|
| USQ-BI | 5.35 | >15 | 9.57 x 10⁻⁵ |
Data for a squaraine-based small molecule (USQ-BI) bearing a 3H-benzo[e]indoline moiety. nih.gov
Development as Ligands and Catalysts in Chemical Transformations
The nitrogen atom within the indole (B1671886) ring system of this compound offers a coordination site for metal catalysts, and the fused aromatic structure provides a rigid backbone for the design of specialized ligands.
The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce single-enantiomer products. While research on the direct use of this compound as a chiral ligand is not yet reported, the broader indole framework is a key component in a class of C₂-symmetric, spirocyclic compounds known as SPINDOLEs. nih.gov These compounds are synthesized from the condensation of indoles with acetone (B3395972) and have shown great promise as ligands in a variety of highly selective reactions, including hydrogenation, allylic alkylation, hydroboration, and Michael additions. nih.gov The synthesis of SPINDOLEs can achieve good to excellent yields (up to 94%) and exceptional enantioselectivities (up to 99% ee). nih.gov This demonstrates the significant potential of the indole scaffold in creating effective chiral environments for asymmetric transformations. The functionalization of a benzoindole, such as in this compound, could provide a handle for further modification and tuning of the steric and electronic properties of such chiral ligands, potentially leading to new and improved catalytic systems.
Organocatalytic Systems Incorporating Benzoindole Moieties
The indole nucleus is a privileged structure in the field of organocatalysis, often used as a nucleophile in asymmetric reactions. nih.gov While specific examples detailing the this compound scaffold as part of a catalyst are not extensively documented, the potential for its inclusion is significant. Organocatalysis relies on the precise spatial arrangement of functional groups in a small organic molecule to create a chiral environment for a chemical reaction.
The benzo[f]indole framework can be envisioned as a core component in several classes of organocatalysts:
Hydrogen-Bond Donors: The N-H group of the indole is a potent hydrogen-bond donor. By incorporating the rigid benzo[f]indole scaffold into a chiral molecule, it can be used to activate electrophiles through hydrogen bonding, controlling the stereochemical outcome of a reaction.
Brønsted Base Catalysts: Deprotonation of the N-H group would yield a benzo[f]indolide anion, which could serve as a chiral Brønsted base or, when coordinated to a metal, as a chiral Lewis base.
Scaffold for Other Catalytic Groups: The aromatic rings of the benzo[f]indole system provide multiple sites for substitution, allowing for the attachment of other catalytically active groups like thioureas, phosphoric acids, or amines. The rigid structure would ensure a well-defined orientation of these groups.
Research on the organocatalytic asymmetric allylic alkylation of related indole derivatives has demonstrated that chiral catalysts can effectively control the formation of functionalized indoles with high enantioselectivity. rsc.org Similarly, photoredox-mediated strategies have been developed for the dearomatization of indoles, showcasing the diverse reactivity of the indole core that can be harnessed in catalytic cycles. nih.gov
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The this compound molecule possesses several key features that make it an excellent candidate for designing complex, self-assembling systems. These include the N-H group for hydrogen bonding, the planar aromatic surface for π-π stacking, and the bromine atom for halogen bonding.
Design of Molecular Switches and Sensors Based on Benzoindole Derivatives
Molecular switches and sensors are molecules that can change their properties, such as color or fluorescence, in response to an external stimulus. Benzoindole derivatives have been successfully employed in the design of such systems. A common strategy involves creating a molecule with an intramolecular charge transfer (ICT) character, where the benzoindole moiety acts as an electron donor.
For instance, novel fluorescent probes based on a naphthalene-benzoindole conjugate have been designed to monitor pH fluctuations. nih.gov In these systems, protonation of the molecule alters the electronic distribution, leading to a significant shift in the absorption and emission spectra. nih.gov This change allows for the ratiometric sensing of pH. Similarly, a benzo[e]indole derivative was developed as a highly sensitive probe for cyanide ions, where the nucleophilic addition of cyanide disrupts the π-conjugation, causing a distinct colorimetric and fluorescent response. researchgate.net
The key design principle is the coupling of a recognition event (e.g., binding a proton or an anion) to a change in the electronic structure of the benzoindole chromophore, resulting in a measurable output.
Table 1: Characteristics of Benzoindole-Based Molecular Probes
| Probe Type | Target Analyte | Sensing Mechanism | Observable Change |
|---|---|---|---|
| Naphthalene-benzoindole conjugate nih.gov | pH (H+) | Intramolecular Charge Transfer (ICT) | Red shift in spectra, fluorescence quenching |
| Benzo[e]indole derivative researchgate.net | Cyanide (CN-) | Nucleophilic addition, π-conjugation disruption | Colorimetric and ratiometric fluorescence change |
Crystal Engineering and Co-Crystallization for Tailored Material Properties
Crystal engineering is the design of solid-state structures with desired properties by controlling intermolecular interactions. nih.gov The this compound molecule is a prime candidate for this approach. Its functional groups can form a predictable network of non-covalent bonds:
Hydrogen Bonding: The N-H group is a reliable hydrogen bond donor, which can interact with acceptors (e.g., carboxylates, amides, or pyridyl groups) on a co-former molecule to create robust synthons.
Halogen Bonding: The bromine atom at the 9-position is a potent halogen bond donor. It can form directional interactions with Lewis bases (e.g., nitrogen or oxygen atoms), providing a highly specific tool for directing crystal packing.
π-π Stacking: The extended, planar aromatic system of the benzo[f]indole core promotes strong π-π stacking interactions, which are crucial for organizing molecules into columns or layers, a key feature for designing organic electronic materials.
By selecting appropriate co-formers, it is possible to engineer co-crystals of this compound with specific packing arrangements. nih.gov This control could be used to tune properties like solubility, stability, or charge-transport characteristics for applications in pharmaceuticals and organic electronics.
Biological Probes and Imaging Agents (Mechanistic and Chemical Design Focus)
The inherent fluorescence of many indole derivatives makes the benzo[f]indole scaffold an attractive core for developing probes for biological imaging and target identification. The chemical design focuses on tuning the photophysical properties and incorporating functionalities for specific targeting.
Fluorescent Probes for Sub-cellular Component Labeling
A successful fluorescent probe must be bright, stable, and capable of localizing to a specific region within a cell. The benzo[f]indole core can be chemically modified to achieve these goals. Research on related benzo[f]indazoles has shown them to be a promising class of fluorescent dyes that are brighter and more photostable than some commercially available dyes like coumarins. ehu.es
The design of such probes often involves:
Tuning Emission Wavelength: Attaching electron-donating or electron-withdrawing groups to the benzo[f]indole ring system can modulate the energy of the frontier molecular orbitals, thereby shifting the fluorescence emission to different colors (e.g., blue, green, or red) to allow for multicolor imaging.
Introducing Targeting Moieties: To direct the probe to a specific organelle, such as the mitochondria or the nucleus, a targeting group (e.g., a triphenylphosphonium cation for mitochondria) can be covalently attached to the benzo[f]indole scaffold.
Enhancing Water Solubility and Cell Permeability: Functionalization with polar groups, such as carboxylates or sulfonates, can improve water solubility and facilitate passage across the cell membrane. nih.gov
For example, benzo[a]phenoxazinium dyes, which share a similar fused heterocyclic structure, have been shown to intercalate into DNA, allowing for the fluorescent labeling of the nucleus. nih.gov
Affinity Labels for Target Identification
Affinity labels are powerful tools used to identify the biological targets of a drug or small molecule. nih.gov They consist of three key components: a recognition element that binds to the target protein, a photoreactive group that forms a covalent bond upon irradiation with UV light, and often a reporter tag for detection.
While this compound itself has not been reported as an affinity label, its scaffold is well-suited for this purpose. A hypothetical design could involve:
The Recognition Element: The benzo[f]indole core, or a derivative known to bind a specific class of proteins (e.g., kinases or bromodomains), would serve as the targeting part of the probe.
The Photoreactive Group: A group such as a benzophenone, diazirine, or aryl azide (B81097) could be attached to the benzo[f]indole scaffold. nih.gov The bromine at the 9-position serves as a convenient chemical handle for introducing such groups via cross-coupling reactions (e.g., Suzuki or Stille coupling).
The Reporter Tag: A small tag, such as an alkyne or azide for click chemistry, could be installed on another position of the molecule. After covalent cross-linking to the target protein and cell lysis, this tag allows for the attachment of a fluorescent dye or biotin (B1667282) for subsequent identification by techniques like mass spectrometry.
The principle is that the probe first binds reversibly to its protein target due to the affinity of the benzo[f]indole moiety. Subsequent UV irradiation activates the photoreactive group, which then forms an irreversible covalent bond with a nearby amino acid residue, permanently "labeling" the target for identification. nih.gov
Role in Advanced Polymer Synthesis and Functional Materials
While research into the specific applications of this compound in polymer science is an emerging field, its molecular architecture suggests significant potential. The key to this potential lies in its bifunctionality, possessing both a reactive carbon-bromine (C-Br) bond and a secondary amine (N-H) group within a rigid, fused aromatic structure. These features make it a promising candidate as both a monomer for building polymer chains and as a cross-linking agent for creating robust polymer networks.
The development of conjugated polymers, which feature a backbone of alternating single and double bonds, is central to the field of organic electronics. These materials are the active components in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. This compound serves as a valuable potential monomer for synthesizing such polymers.
The bromine atom at the 9-position is a key functional group for polymerization via transition-metal-catalyzed cross-coupling reactions. acs.org Methods like the Suzuki-Miyaura coupling (reacting with an organoboron compound) and Buchwald-Hartwig amination (reacting with an amine) are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. nih.govwikipedia.org By reacting this compound with a di-functional co-monomer (e.g., a diboronic acid), it can be incorporated into a long polymer chain.
Incorporating the electron-rich benzo[f]indole unit into a polymer backbone is expected to influence the material's optoelectronic properties significantly. The extended π-system of the indole core can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), affecting the color of light the polymer absorbs and emits. This makes such polymers candidates for "smart materials" that respond to external stimuli. For instance, the nitrogen atom in the indole ring can interact with metal ions or protons, leading to changes in the polymer's fluorescence or conductivity, forming the basis for a chemical sensor. rsc.orgnih.gov
Furthermore, the N-H group of the indole ring provides an additional site for modification. nih.gov This position can be functionalized before or after polymerization to tune the polymer's properties, such as improving its solubility in common solvents for easier processing or attaching other functional moieties to create multifunctional materials.
Table 1: Potential Polymerization Reactions for this compound
| Functional Group | Reaction Type | Co-reactant Example | Resulting Linkage | Application |
| C-Br | Suzuki-Miyaura Coupling | Aryl Diboronic Acid | C-C | Conjugated Polymer Backbone |
| C-Br | Buchwald-Hartwig Amination | Diamine | C-N | Conjugated Polymer Backbone |
| N-H | Nucleophilic Substitution | Dihaloalkane | N-C | N-Alkyl-Substituted Polymer |
| N-H | Michael Addition | Diacrylate | N-C | Functional Side Chain |
Cross-linking involves creating chemical bonds between polymer chains to form a three-dimensional network. This process transforms soft or liquid-like polymers into solid, durable materials with enhanced mechanical strength, thermal stability, and chemical resistance.
This compound is a compelling candidate for a cross-linking agent due to its two distinct reactive sites. A hypothetical cross-linking process could proceed in a sequential or one-pot manner:
The C-Br bond could be reacted with a functional group on one polymer chain, for example, via a Suzuki coupling reaction.
The N-H bond on the indole ring could then react with a complementary functional group (such as an epoxy, isocyanate, or activated alkene) present on a different polymer chain. nih.gov
This dual reactivity allows the molecule to act as a bridge, connecting two separate polymer chains. The rigid benzo[f]indole structure would serve as a robust junction point in the network. The incorporation of these units could also imbue the resulting thermoset material with the inherent electronic properties of the indole core, potentially leading to the creation of conductive or fluorescent polymer networks for advanced applications. Recent research has highlighted the ability of the indole C2-position to participate in click reactions, which could be exploited for creating novel cross-linked epoxy resins with recyclable properties. nih.gov Another approach involves designing specific molecules that can selectively react with the indole structure to link it to another molecule or polymer chain. google.com
Compound Information
Table 2: Chemical Compound Data
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|---|
| This compound | 9-bromo-2,3-dihydro-1H-benzo[f]indole | 1936703-48-8 | C₁₂H₁₀BrN | 248.12 |
| Indole | 1H-Indole, Benzopyrrole | 120-72-9 | C₈H₇N | 117.15 |
| Phenylboronic acid | Benzeneboronic acid | 98-80-6 | C₆H₇BO₂ | 121.93 |
| Triethylamine | N,N-Diethylethanamine | 121-44-8 | C₆H₁₅N | 101.19 |
| Isothiocyanate | 556-61-6 | CHNS | 59.09 | |
| Epoxide | Oxirane | 75-21-8 | C₂H₄O | 44.05 |
Future Research Directions, Unresolved Challenges, and Emerging Opportunities
Development of Novel, Sustainable, and Atom-Economical Synthetic Methodologies for Benzo[f]indoles
The development of green and efficient synthetic routes is a cornerstone of modern chemistry. For 9-Bromo-1H,2H,3H-benzo[f]indole, future research should prioritize the move away from classical, often harsh, synthetic methods towards more sustainable alternatives. This includes the exploration of catalytic C-H activation and functionalization strategies, which offer an atom-economical approach to building the benzo[f]indole core. sigmaaldrich.comresearchgate.net Such methods would minimize waste and avoid the use of pre-functionalized starting materials. sigmaaldrich.com
Furthermore, the application of photoredox catalysis presents a promising avenue for the synthesis of benzo[f]indoles under mild conditions. bldpharm.com This technique, which utilizes visible light to initiate chemical transformations, aligns with the principles of green chemistry and could provide access to novel reactivity patterns. bldpharm.comnih.gov Research in this area could lead to the development of highly efficient and selective syntheses of this compound and its derivatives.
Exploration of Undiscovered Reactivity Patterns and Unprecedented Chemical Transformations of the Brominated Benzoindole Core
The bromine atom at the 9-position of the benzo[f]indole core is a key functional handle that opens the door to a wide array of chemical transformations. Future research should systematically explore the reactivity of this bromine substituent, including its participation in cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange reactions. These studies will be instrumental in creating a diverse library of 9-substituted benzo[f]indole derivatives with potentially novel biological activities.
Moreover, the unique electronic properties of the brominated benzoindole core could lead to the discovery of unprecedented chemical transformations. Investigating the molecule's behavior under various reaction conditions, including the use of novel catalysts and reagents, may unveil new cyclization, rearrangement, or functionalization pathways that are not accessible with other indole (B1671886) derivatives.
Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanistic Insights
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and discovering new transformations. The application of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time monitoring of reactions involving this compound. acs.orgnih.govacs.org This would allow for the identification of transient intermediates and the elucidation of reaction kinetics, leading to a deeper understanding of the underlying mechanistic pathways. acs.orgacs.org
These insights are invaluable for optimizing reaction conditions to improve yields, selectivity, and sustainability. nih.gov Furthermore, a detailed mechanistic understanding can guide the rational design of new catalysts and reagents for the synthesis and functionalization of benzo[f]indoles.
Predictive Modeling and Machine Learning for Molecular Design and Synthesis Planning of Benzoindole Derivatives
The integration of computational tools is revolutionizing chemical research. Predictive modeling and machine learning algorithms can be employed to accelerate the discovery of new benzo[f]indole derivatives with desired properties. mdpi.commdpi.comnih.gov By training models on existing data for related indole compounds, it may be possible to predict the biological activities, spectroscopic properties, and reactivity of novel this compound derivatives. mdpi.com
Machine learning can also assist in synthesis planning by identifying optimal reaction pathways and conditions. mdpi.com This computational approach can significantly reduce the number of experiments required, saving time and resources in the development of new synthetic methodologies.
Synergistic Integration of Computational and Experimental Approaches for Comprehensive Understanding
The most powerful approach to advancing our knowledge of this compound will involve a synergistic integration of computational and experimental techniques. Quantum chemical calculations can be used to predict the molecule's structure, electronics, and reactivity, providing a theoretical framework to guide experimental studies.
Conversely, experimental data from spectroscopic analysis and reactivity studies can be used to validate and refine computational models. This iterative process of prediction and verification will lead to a comprehensive understanding of the fundamental properties of the brominated benzoindole core and pave the way for its application in various fields.
Expanding the Scope of Bio-Inspired Synthetic Strategies for Complex Benzoindole Analogues
Nature often provides inspiration for the design of novel synthetic strategies. The development of bio-inspired approaches for the synthesis of complex benzo[f]indole analogues represents a significant opportunity. bldpharm.com This could involve mimicking biosynthetic pathways or utilizing enzymes as catalysts to achieve high levels of selectivity and efficiency.
By drawing inspiration from the intricate structures of naturally occurring indole alkaloids, researchers can design and synthesize novel benzo[f]indole derivatives with unique biological activities. This approach has the potential to yield new therapeutic agents and research tools. nih.gov
Addressing Scalability and Industrial Relevance of Green Synthetic Routes for Benzo[f]indole Derivatives
The development of robust and scalable green syntheses will be crucial for the potential commercialization of this compound and its derivatives for applications in pharmaceuticals, materials science, and other industries.
Q & A
Basic Question: What are the standard synthetic protocols for preparing 9-Bromo-1H,2H,3H-benzo[f]indole derivatives?
Answer:
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry). A representative procedure includes:
- Dissolving 3-(2-azidoethyl)-5-bromo-1H-indole in PEG-400:DMF (2:1) solvent.
- Adding CuI catalyst and substituted ethynylarenes (e.g., 1-ethynyl-3,5-dimethoxybenzene).
- Stirring at room temperature for 12 hours, followed by aqueous workup and extraction with ethyl acetate.
- Purification via flash column chromatography (70:30 ethyl acetate:hexane) yields products with 25–50% efficiency .
Key Variables:
- Catalyst loading (1–2 equivalents of CuI).
- Solvent polarity (PEG-400 enhances reaction rates).
- Substituted alkynes (e.g., fluorophenyl, methoxyphenyl) influence regioselectivity .
Basic Question: What characterization techniques are essential for confirming the structure of this compound derivatives?
Answer:
- 1H/13C NMR: Assigns proton and carbon environments (e.g., δ 6.80–7.23 ppm for aromatic protons; δ 50.9–55.5 ppm for triazole carbons) .
- HRMS (FAB): Validates molecular ion peaks (e.g., m/z 427.0757 [M+H]+ for methoxy-substituted derivatives) .
- TLC: Monitors reaction progress (Rf ~0.22–0.30 in ethyl acetate:hexane) .
- 19F NMR: Resolves fluorine-containing substituents (e.g., δ -114.65 ppm for fluorophenyl derivatives) .
Advanced Question: How can reaction conditions be optimized to improve yields in CuI-catalyzed click reactions?
Answer:
- Solvent Ratio: Higher PEG-400 content (e.g., 2:1 PEG-400:DMF) improves solubility of azide intermediates, enhancing yields up to 50% .
- Catalyst Activation: Excess CuI (2 equivalents) mitigates deactivation but may require post-reaction purification to remove copper residues .
- Reaction Time: Prolonged stirring (≥12 hours) ensures complete conversion, as shorter times lead to unreacted starting materials .
- Temperature: Room temperature avoids side reactions (e.g., triazole decomposition at elevated temperatures) .
Table 1: Yield Comparison Across Substituents
| Substituent | Yield | Key Condition | Reference |
|---|---|---|---|
| 3,5-Dimethoxyphenyl | 50% | 2:1 PEG-400:DMF, 12 h | |
| 4-Fluorophenyl | 25% | Water precipitation step | |
| 3-Methoxyphenyl | 46% | Gradual solvent gradient |
Advanced Question: What strategies resolve discrepancies in NMR data for brominated indole derivatives?
Answer:
- Deuterated Solvents: Use CDCl3 for sharper signals; DMSO-d6 may cause peak broadening for NH protons .
- Decoupling Techniques: 1H-13C HSQC/HMBC correlations differentiate overlapping aromatic signals (e.g., distinguishing indole C3 from triazole carbons) .
- 19F NMR: Resolves ambiguities in fluorinated analogs (e.g., coupling constants confirm substituent positions) .
- Cross-Validation: Compare HRMS data with theoretical m/z values to confirm molecular formulas .
Advanced Question: How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Answer:
- Electron-Withdrawing Groups (e.g., -Br): Activate the indole ring for nucleophilic substitution but may reduce CuI catalyst efficiency due to steric hindrance .
- Electron-Donating Groups (e.g., -OCH3): Enhance regioselectivity in triazole formation but can lower yields due to competing side reactions .
- Fluorine Substituents: Increase electrophilicity at the triazole moiety, facilitating Suzuki-Miyaura couplings but requiring inert atmospheres to prevent dehalogenation .
Data Contradiction Analysis: Addressing conflicting solubility/stability reports in solvents
Answer:
- Polar vs. Nonpolar Solvents: Ethyl acetate extraction (polar) isolates products effectively, but residual DMF (hygroscopic) may destabilize compounds during storage. Heating to 90°C under vacuum removes DMF traces .
- Stability Tests: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) in solvents like DCM, THF, and acetonitrile. Monitor via HPLC to identify optimal storage conditions .
Methodological Recommendations:
- Synthetic Optimization: Screen solvent ratios and catalyst loadings using design-of-experiment (DoE) approaches.
- Data Reproducibility: Report NMR acquisition parameters (e.g., 500 MHz, CDCl3) and HRMS calibration standards.
- Safety Protocols: Follow CLP regulations for handling brominated compounds (e.g., PPE, fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
